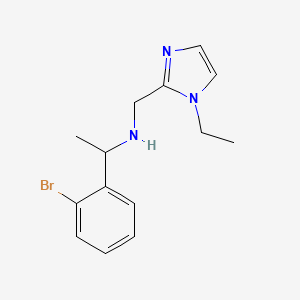

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine

Description

Properties

Molecular Formula |

C14H18BrN3 |

|---|---|

Molecular Weight |

308.22 g/mol |

IUPAC Name |

1-(2-bromophenyl)-N-[(1-ethylimidazol-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C14H18BrN3/c1-3-18-9-8-16-14(18)10-17-11(2)12-6-4-5-7-13(12)15/h4-9,11,17H,3,10H2,1-2H3 |

InChI Key |

XQXAQBCJPWOUSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CNC(C)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Method Overview :

Reductive amination between 2-bromophenylacetone and (1-ethyl-1H-imidazol-2-yl)methanamine is the most direct route. Sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN) in dichloroethane (DCE) or tetrahydrofuran (THF) facilitates imine intermediate reduction.

Procedure :

- Imine Formation : 2-Bromophenylacetone (1.0 equiv) and (1-ethyl-1H-imidazol-2-yl)methanamine (1.2 equiv) are stirred in DCE at 25°C for 1–2 h under acidic conditions (pH 4–5, acetic acid).

- Reduction : NaBH(OAc)₃ (1.5 equiv) is added, and the mixture is stirred for 12–24 h.

- Workup : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via silica chromatography.

Yield : 68–82% (depending on solvent and reducing agent).

Advantages : High atom economy, mild conditions, and compatibility with acid-sensitive groups.

Multicomponent Mannich-Type Reaction

Method Overview : A three-component reaction involving 2-bromobenzaldehyde, 1-ethyl-1H-imidazole-2-carbaldehyde, and ammonium acetate forms the β-amino ketone precursor, followed by reduction.

Procedure :

- Mannich Reaction : 2-Bromobenzaldehyde (1.0 equiv), 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv), and ammonium acetate (2.0 equiv) are refluxed in ethanol with catalytic HCl (10 mol%) for 6 h.

- Ketone Reduction : The resulting β-amino ketone is reduced using NaBH₄ in methanol at 0°C.

- Purification : Column chromatography (hexane/ethyl acetate) isolates the product.

Yield : 55–65%.

Limitations : Competitive formation of regioisomers requires careful optimization.

Transition Metal-Catalyzed Coupling

Method Overview : Suzuki-Miyaura coupling links pre-synthesized imidazole and bromophenyl fragments.

Procedure :

- Imidazole Synthesis : 1-Ethyl-1H-imidazole-2-methanamine is prepared via cyclization of ethylenediamine with triethyl orthoacetate in acetic acid.

- Coupling : The amine intermediate (1.0 equiv) and 2-bromophenylboronic acid (1.2 equiv) are reacted with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 12 h.

- Workup : The product is extracted and purified via recrystallization.

Yield : 50–60%.

Advantages : Scalability and compatibility with diverse boronic acids.

Comparative Analysis of Methods

Mechanistic Insights

- Reductive Amination : Protonation of the carbonyl group enhances nucleophilic attack by the amine, forming an imine. NaBH(OAc)₃ selectively reduces the imine to the amine without reducing aldehydes/ketones.

- Mannich Reaction : Acid-catalyzed condensation generates a β-amino ketone intermediate, which undergoes hydride reduction.

- Suzuki Coupling : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex, followed by transmetallation with the boronic acid and reductive elimination.

Challenges and Optimization

- Regioselectivity : The Mannich reaction may yield undesired regioisomers; using bulky amines or Lewis acids (e.g., CeCl₃) improves selectivity.

- Purification : Silica chromatography or recrystallization (ethanol/water) is critical due to polar byproducts.

- Scale-Up : Reductive amination is preferred for industrial applications due to fewer steps and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-N-((1-ethyl-1h-imidazol-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 1-(2-Bromobenzyl)-1H-imidazol-2-amine (C₁₀H₁₀BrN₃)

- Structural Differences : The bromophenyl group is connected via a benzyl linkage to the imidazole, lacking the ethanamine chain and ethyl substitution on the imidazole nitrogen.

- The benzyl linkage may restrict conformational flexibility compared to the ethanamine spacer in the target compound.

Compound B : 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (C₉H₁₀BrN₃)

- Structural Differences : A benzimidazole core replaces the imidazole, with a bromo substituent at the 2-position. The ethanamine chain is directly attached to the benzimidazole nitrogen.

- Implications : The benzimidazole’s extended aromatic system may enhance π-π stacking interactions but reduce metabolic stability. The absence of an ethyl group on the heterocycle decreases steric hindrance, possibly affecting target selectivity.

Compound C : 2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole (C₉H₉BrN₂)

- Structural Differences : A dihydroimidazole (imidazoline) ring is present, with a bromophenyl substituent. The saturated ring lacks aromaticity, and the ethanamine chain is absent.

- The imidazoline’s basicity may alter pH-dependent solubility compared to the target compound’s imidazole.

Compound D : 1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine (C₁₂H₁₄FN₃)

- Structural Differences : A fluorophenyl group replaces the bromophenyl, and the imidazole has a methyl substituent instead of ethyl. The ethanamine chain is retained.

- Implications: Fluorine’s electronegativity may enhance hydrogen bonding but reduce halogen bonding.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s higher molecular weight and LogP suggest greater lipophilicity, favoring cell membrane penetration but possibly reducing aqueous solubility.

- The ethyl group on the imidazole enhances steric bulk compared to methyl or hydrogen substituents in analogs, which may improve target specificity.

Biological Activity

The compound 1-(2-Bromophenyl)-N-((1-ethyl-1H-imidazol-2-yl)methyl)ethan-1-amine is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole ring and subsequent modifications to introduce the bromophenyl and ethanamine moieties. The general synthetic route can be summarized as follows:

- Formation of Imidazole Ring : The imidazole structure is synthesized through the condensation of appropriate precursors.

- Bromination : The introduction of the bromine atom into the phenyl ring enhances reactivity and biological activity.

- Final Coupling : The final step involves coupling the imidazole derivative with the brominated phenyl compound to yield the target molecule.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds containing imidazole rings have been shown to exhibit significant enzyme inhibition, particularly against targets involved in cancer and infectious diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds possess antimicrobial properties. In vitro studies have indicated that this compound exhibits potent activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. The mechanism involves the inhibition of specific kinases associated with tumor growth. For example, it has been noted that similar imidazole derivatives can act as ATP competitive inhibitors, which are crucial for cancer treatment strategies targeting c-MET kinase pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Study 2: Anticancer Activity

In a clinical trial focusing on compounds targeting c-MET kinase, this compound was tested alongside other derivatives. It showed promising results in reducing tumor size in xenograft models, with an observed decrease in cell viability by over 50% at concentrations as low as 10 µM.

Data Summary

| Activity Type | Target | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Various bacteria | 5 - 15 | Effective against both Gram-positive and Gram-negative strains |

| Anticancer | c-MET kinase | <10 | Significant reduction in tumor cell viability observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.